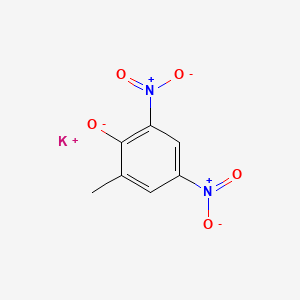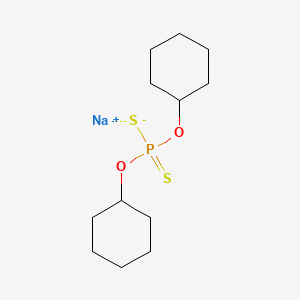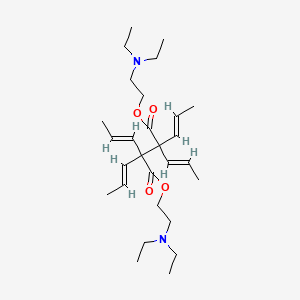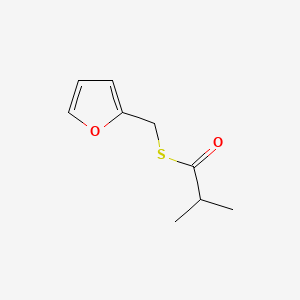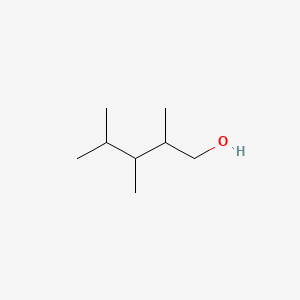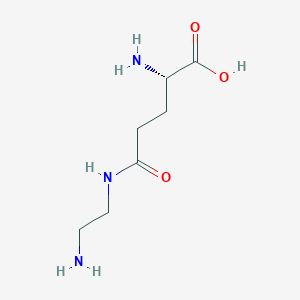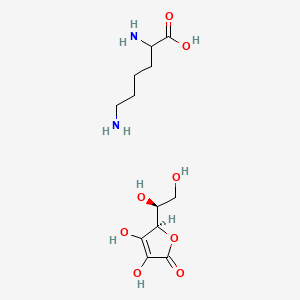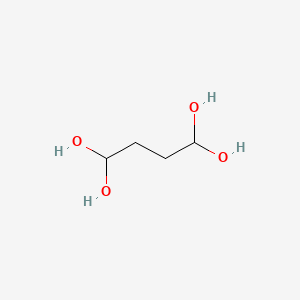
Butane-1,1,4,4,-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,1,4,4-tetrol is a tetrahydroxy derivative of butane, where the hydroxyl groups are attached to the first and fourth carbon atoms. This compound is also known as a tetritol and is part of the sugar alcohol family. It is a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,1,4,4-tetrol can be achieved through several methods. One common approach involves the reduction of butane-1,1,4,4-tetraone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete reduction.
Industrial Production Methods
On an industrial scale, butane-1,1,4,4-tetrol can be produced through catalytic hydrogenation of butane-1,1,4,4-tetraone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity butane-1,1,4,4-tetrol.
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1,1,4,4-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Butane-1,1,4,4-tetrol can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form butane-1,1,4,4-tetraone.
Reduction: As mentioned earlier, reduction of butane-1,1,4,4-tetraone using sodium borohydride or lithium aluminum hydride yields butane-1,1,4,4-tetrol.
Substitution: The hydroxyl groups in butane-1,1,4,4-tetrol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include butane-1,1,4,4-tetraone (oxidation), butane-1,1,4,4-tetrol (reduction), and various substituted derivatives (substitution).
Applications De Recherche Scientifique
Butane-1,1,4,4-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Butane-1,1,4,4-tetrol is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and as a plasticizer in various materials.
Mécanisme D'action
The mechanism of action of butane-1,1,4,4-tetrol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in various metabolic pathways. The hydroxyl groups in butane-1,1,4,4-tetrol can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1,2,3,4-tetrol: Another tetrahydroxy derivative of butane, differing in the position of hydroxyl groups.
Erythritol: A four-carbon sugar alcohol with hydroxyl groups at positions 1, 2, 3, and 4.
1,4-Butanediol: A dihydroxy derivative of butane with hydroxyl groups at positions 1 and 4.
Uniqueness
Butane-1,1,4,4-tetrol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical and physical properties. This arrangement allows for unique interactions in host-guest chemistry and makes it a valuable compound in various applications.
Propriétés
Numéro CAS |
84000-91-9 |
|---|---|
Formule moléculaire |
C4H10O4 |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
butane-1,1,4,4-tetrol |
InChI |
InChI=1S/C4H10O4/c5-3(6)1-2-4(7)8/h3-8H,1-2H2 |
Clé InChI |
LYGJUHQDLQALGX-UHFFFAOYSA-N |
SMILES canonique |
C(CC(O)O)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


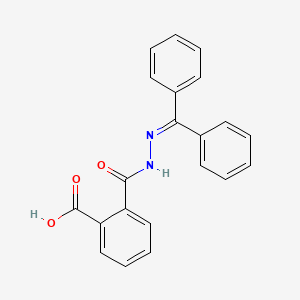
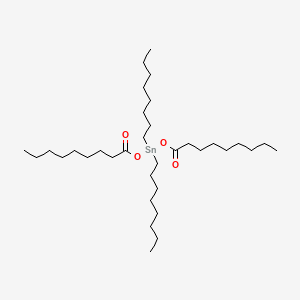
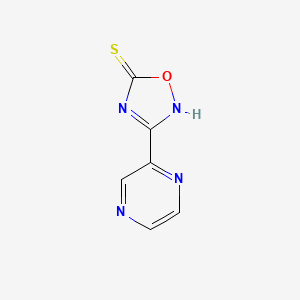
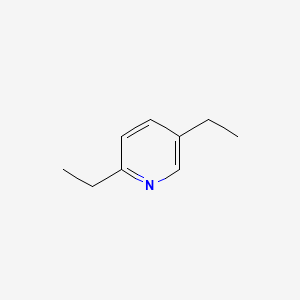

![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
